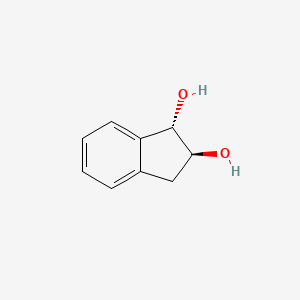

1H-Indene-1,2-diol, 2,3-dihydro-, trans-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indene-1,2-diol, 2,3-dihydro-, trans- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indene-1,2-diol, 2,3-dihydro-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-1,2-diol, 2,3-dihydro-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H10O2

- Molecular Weight : 150.1745 g/mol

- IUPAC Name : trans-1,2-Dihydroxyindane

The compound features a bicyclic structure with two hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Organic Synthesis

trans-1,2-Indandiol serves as a valuable building block in organic synthesis. Its hydroxyl groups allow for further chemical modifications, leading to the development of more complex molecules. It is particularly useful in synthesizing indanone derivatives which have been shown to exhibit various biological activities .

Medicinal Chemistry

Research indicates that trans-1,2-Indandiol has potential therapeutic applications due to its biological activity:

- Anticancer Properties : Studies have suggested that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Material Science

In material science, trans-1,2-Indandiol is explored for its role in producing specialty chemicals and polymers. Its unique structure allows it to impart specific properties in polymer formulations, enhancing performance characteristics such as thermal stability and mechanical strength .

A study evaluated the cytotoxic effects of trans-1,2-Indandiol on various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Synthesis of Functionalized Derivatives

Research focused on synthesizing functionalized indanediols from trans-1,2-Indandiol through selective oxidation and substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their parent compound, indicating the importance of structural modifications in drug design .

化学反応の分析

Reaction with Sulfuryl Chloride

This diol reacts with sulfuryl chloride (SO₂Cl₂) under varying conditions to form distinct products:

-

At 0°C : Rapid reaction produces trans-2-chloro-1-chlorosulfonate esters (e.g., compounds 4a–c) as major products . For example:

Diol+SO₂Cl₂0∘Ctrans-2-Chloro-1-chlorosulfonate ester+HClThese intermediates are stable at room temperature for >1 month .

-

At -78°C with slow reagent addition : Cyclic allylic sulfate esters (e.g., 3a–e) form in moderate yields (10–29%) . These sulfates are highly reactive toward nucleophiles but decompose upon storage.

Hydrolysis and Nucleophilic Substitution

The chlorosulfonate esters undergo further transformations:

-

Hydrolysis : Treatment with sodium iodide in aqueous methanol converts trans-2-chloro-1-chlorosulfonates into trans-chlorohydrins (5a–b) in >80% yield .

-

Reaction with Sodium Azide : Cyclic sulfates react with NaN₃ to yield trans-azidohydrins without allylic rearrangement .

Stereospecific Dichloride Formation

Enantiopure cis-diols (e.g., (1R,2S)-naphthalene tetrahydrodiol 11b) react with SO₂Cl₂ to form trans-1,2-dichlorides (e.g., 12b) with retention of configuration at the benzylic center and inversion at the non-benzylic center . The reaction proceeds via a chlorosulfonate intermediate, followed by nucleophilic chloride attack.

Mechanistic Insights

-

Chlorosulfonate Pathway : Initial sulfonation of one hydroxyl group generates a chlorosulfonate intermediate, followed by chloride displacement at the allylic position .

-

Steric and Electronic Effects : The indene backbone’s rigidity and methoxy substituents influence reaction rates and regioselectivity.

These reactions highlight the compound’s versatility in synthesizing functionalized indane derivatives, with applications in medicinal chemistry and materials science .

特性

CAS番号 |

4647-43-2 |

|---|---|

分子式 |

C9H10O2 |

分子量 |

150.17 g/mol |

IUPAC名 |

(1S,2S)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m0/s1 |

InChIキー |

YKXXBEOXRPZVCC-IUCAKERBSA-N |

SMILES |

C1C(C(C2=CC=CC=C21)O)O |

異性体SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)O |

正規SMILES |

C1C(C(C2=CC=CC=C21)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。